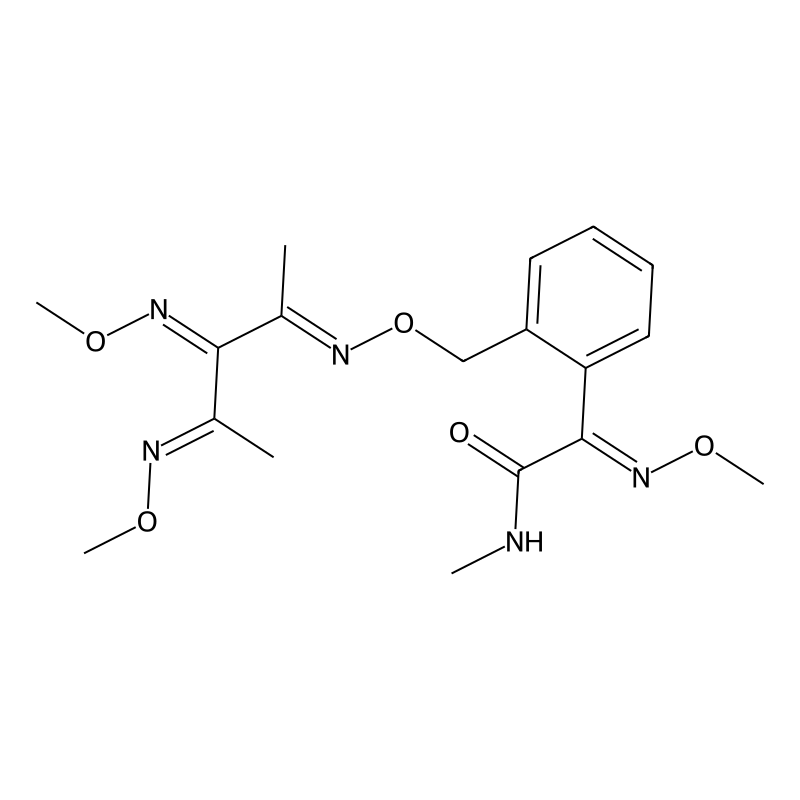

Orysastrobin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties

Orysastrobin is a synthetic compound that exhibits geometric (E/Z) isomerism due to the presence of multiple methoxyimino functional groups and conjugated double bonds in its structure [1]. It typically exists as a solid at room temperature with a melting point of 99°C [1] [2].

Its solubility varies greatly depending on the solvent [1]:

- 206,000 mg/L in Ethyl Acetate

- 125,000 mg/L in Toluene

- 33,900 mg/L in Propanol

- 590 mg/L in n-Heptane

For laboratory and research use, this compound is often prepared as stock solutions in DMSO. For in vivo studies, it can be formulated in various injection or oral solutions, such as suspensions in 0.5% carboxymethylcellulose sodium (CMC Na) or solutions in a mixture of DMSO, PEG300, Tween 80, and saline [2].

Mechanism of Action and Biological Activity

Primary Mode of Action: As a Quinone outside Inhibitor (QoI), this compound acts on the mitochondrial cytochrome bc1 complex, disrupting electron transport and halting ATP production [1]. This respiration inhibition provides broad-spectrum, protective, and curative fungicidal properties [1] [3].

Induced Resistance: Research on Arabidopsis thaliana shows that this compound can induce plant resistance against bacterial pathogens like Pseudomonas syringae [3]. This cross-protection involves induction of the jasmonic acid (JA) and ethylene (ET) defense pathways, activating defense genes AtVSP1.2 and PDF1.2 without activating the salicylic acid (SA) pathway marker PR1a [3].

The following diagram illustrates the dual activity of this compound.

Environmental Fate and Toxicity

The environmental profile of this compound is characterized by several key factors summarized in the table below [1].

| Aspect | Property |

|---|---|

| Aqueous Solubility | Moderate (80.6 mg/L) |

| Soil Adsorption/Mobility | Mobile, can leach to groundwater |

| Soil Persistence (DT₅₀) | Moderately persistent (55 days) |

| Bioaccumulation Potential | High |

| Avian Toxicity | Moderate |

| Aquatic Toxicity | Moderate to most species |

| Earthworm Toxicity | Moderate |

| Toxicity to Honeybees | Relatively non-toxic |

Toxicology Overview: Acute mammalian toxicity is moderate, with no skin or eye irritation or skin sensitization [4]. Studies observed adaptive changes in the duodenal mucosa and thyroid, leading to increased tumor incidence in rats and mice; however, these effects are considered to occur through a reversible mechanism with a clear threshold dose and no mutagenic potential, suggesting a low carcinogenic risk to humans [4]. This compound is not selectively toxic to reproduction [4].

Stereoselective Toxicity: Recent research highlights the environmental impact of its stereoisomers. Studies on zebrafish embryos have shown that this compound and its isomeric metabolites can cause cardiac developmental abnormalities, with toxicity being stereoselective [5].

Experimental Protocols and Applications

For researchers, understanding the methodologies for studying this compound is crucial.

Toxicity Assay Using a Microplate: This protocol assesses fungicide toxicity on fungal biomass. Precultures are inoculated into test solutions in 96-well microplates and grown for 48 hours [6]. Fungal biomass is measured destructively by detecting ATP luminescence using a reagent like BacTiter-Glo [6]. Test solutions consist of a culture medium containing a geometric sequence of fungicide concentrations, with experiments conducted in multiple replicates [6].

Lysimeter Experiments for Environmental Fate: Lysimeter studies simulate pesticide behavior in the environment. Experiments compare the dissipation of nursery-box-applied pesticides (like this compound) and foliar-applied pesticides in controlled lysimeters versus actual paddy fields [7]. These studies analyze pesticide concentrations in paddy water over time using appropriate kinetic models to determine parameters like the time required for 50% dissipation (DT₅₀) [7].

Application in Disease Control: this compound is highly effective against rice blast (Magnaporthe oryzae) and sheath blight (Rhizoctonia solani) [1] [8] [9]. It is commonly used in nursery-box application, where the formulation is applied to rice seedlings in a nursery box before transplanting, aiding in early pest control [7].

References

- 1. This compound [sitem.herts.ac.uk]

- 2. 248593-16-0_Fungal_Anti-infection_ this compound ... Signaling [peptidedb.com]

- 3. Induced resistance against a bacterial disease by this compound ... [link.springer.com]

- 4. Toxicological overview of a novel strobilurin fungicide , this compound [jstage.jst.go.jp]

- 5. Stereoisomeric developmental toxicity of this compound and ... [sciencedirect.com]

- 6. 2. Toxicity assay using a microplate [bio-protocol.org]

- 7. Performance evaluation of lysimeter experiments for ... [pmc.ncbi.nlm.nih.gov]

- 8. (CHEBI:81832) this compound [ebi.ac.uk]

- 9. This compound Market Analysis & Forecast Report 2025 [gcstest.hjresearch.com]

Orysastrobin strobilurin fungicide properties

Orysastrobin Basic Properties

The table below summarizes the key identification and physical property data available for this compound.

| Property Category | Details |

|---|---|

| IUPAC Name | A monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino){2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}acetic acid with the amino group of methylamine [1] |

| CAS Registry Number | 248593-16-0 [1] |

| Molecular Formula | C₁₈H₂₅N₅O₅ [1] |

| Molecular Weight | 391.43 g/mol [1] |

| Melting Point | 97–101 °C [1] |

| Predicted Density | 1.16 ± 0.1 g/cm³ [1] |

| Solubility | Slightly soluble in DMSO and Methanol [1] |

| pKa | 11.26 ± 0.46 (Predicted) [1] |

| Appearance | White to off-white solid [1] |

Strobilurin Class Context and Mechanism of Action

As a strobilurin fungicide, this compound shares a common biochemical mode of action with other compounds in this class, such as azoxystrobin. The following diagram illustrates this mechanism.

Strobilurin inhibition of mitochondrial respiration leading to fungal cell death.

This mechanism is supported by studies on azoxystrobin, which show it binds to the quinol outer (Qo) site of the cytochrome bc1 complex, inhibiting mitochondrial respiration and energy production [2] [3] [4].

Market and Resistance Landscape

This compound is specialized for controlling blast and sheath blight in transplanted rice, targeting pathogens like Magnaporthe oryzae and Rhizoctonia solani [1]. The strobilurin market is growing, valued at USD 4.6 billion in 2024 and projected to reach USD 6.3 billion by 2033 [5].

A major challenge is fungal resistance, often linked to the G143A mutation in the cytochrome b gene [6]. This has led to increased development of pre-mixed formulations with fungicides from other classes to provide multi-site action and prolong effectiveness [6] [5].

Experimental and Safety Considerations

For researchers designing experiments, note that strobilurins as a class can pose risks to non-target organisms, particularly aquatic life [4]. Standard ecotoxicity testing and careful disposal are essential.

While specific metabolic pathways for this compound are not detailed in the search results, its degradation in the environment is likely influenced by abiotic factors like photolysis and pH, similar to other strobilurins [3].

Information Availability and Next Steps

The technical data on this compound in the public domain is limited. The information presented relies heavily on a single chemical supplier profile [1] and inferences from the well-documented strobilurin azoxystrobin [2] [7] [4].

To proceed with your whitepaper, I suggest you:

- Consult specialized databases such as the Pesticide Properties DataBase (PPDB) for more complete environmental fate and toxicity data.

- Search patent literature for original synthesis routes and biological efficacy data.

- Access primary research articles through scientific journals for detailed experimental protocols and residue analysis methods.

References

- 1. This compound CAS#: 248593-16-0 [chemicalbook.com]

- 2. Azoxystrobin [en.wikipedia.org]

- 3. An Overview of Strobilurin Fungicide Degradation:Current ... [pmc.ncbi.nlm.nih.gov]

- 4. Azoxystrobin - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Strobilurin Fungicide Market Size & Growth [2033] [marketreportsworld.com]

- 6. Strobilurin Market Size, Share, Growth, and Forecast - 2030 [marketsandmarkets.com]

- 7. Azoxystrobin (Ref: ICI 5504) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

Physicochemical Properties of Orysastrobin

The table below summarizes the core solubility and vapor pressure data for orysastrobin, which are critical for understanding its environmental behavior and formulation design.

| Property | Value | Conditions | Interpretation |

|---|---|---|---|

| Aqueous Solubility [1] | 80.6 mg/L | 20°C, pH 7 | Moderately soluble |

| Vapor Pressure [1] | 7.0 x 10⁻⁴ mPa | 20°C | Low volatility |

| Solubility in Organic Solvents [1] | |||

| - Ethyl acetate | 206,000 mg/L | 20°C | Highly soluble |

| - Toluene | 125,000 mg/L | 20°C | Highly soluble |

| - Propanol | 33,900 mg/L | 20°C | Freely soluble |

| - n-Heptane | 590 mg/L | 20°C | Slightly soluble |

| Partition Coefficient (Log P) [1] | 2.36 | - | Low |

Analytical Methods for Determination

Accurate detection and quantification of this compound, including its isomers and metabolites, are essential for residue analysis and environmental monitoring.

HPLC-UV and LC-MS/MS for Residue Analysis in Rice

A robust multi-residue method has been developed for determining this compound and its main isomers (F001 and F033) in hulled rice [2].

- Sample Preparation: The method involves extracting the compounds from hulled rice using acetone. The extract is then diluted with saline water, and the target analytes are partitioned into an organic layer using dichloromethane/n-hexane.

- Cleanup: To remove co-extracted matrix interferences, a further n-hexane/acetonitrile partition is performed, followed by a cleanup step using Florisil column chromatography.

- Instrumental Analysis:

- Column: Octadecylsilyl (C18) column.

- Detection: Both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) were successfully used.

- Method Performance: The method demonstrated excellent recovery rates (80.6% to 114.8%), with relative standard deviations for precision all below 20%. The quantification limits were in the range of 0.002 to 0.02 mg/kg, making it suitable for monitoring terminal residues.

General RP-HPLC Method for Pesticide Formulations

While developed for herbicides, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method highlights best practices for analyzing complex pesticide mixtures, which can be adapted for this compound formulations [3].

- Chromatographic Conditions:

- Column: C18 column (e.g., 150 mm or 250 mm length, 4.6 mm internal diameter, 5 µm particle size).

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous orthophosphoric acid (70:30, v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 220 nm.

- Column Temperature: 35 °C.

- Injection Volume: 5-20 µL.

- Method Validation: The method was validated for linearity (R² > 0.998), precision (%RSD < 2.5%), and accuracy (recovery of 96.9%–103.2%), meeting regulatory standards for quality control.

Experimental Workflow for Residue Analysis

The following diagram illustrates the sample preparation and analysis workflow for determining this compound residues in rice, integrating the methodologies described above.

Workflow for this compound residue analysis in rice [2].

Application and Regulatory Context

This compound is a systemic strobilurin fungicide highly effective against major rice pathogens like Magnaporthe oryzae (blast) and Rhizoctonia solani (sheath blight) [1]. It is not approved for use in the European Union [1]. A significant concern is the emergence of fungal resistance, particularly related to the F129L mutation in the cytochrome b protein, which can reduce the efficacy of this compound and other Qo inhibitor fungicides [4].

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Simultaneous determination of this compound and its isomers ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a RP-HPLC method for the ... [link.springer.com]

- 4. WO2024088792A1 - Use of strobilurin type compounds for ... [patents.google.com]

Orysastrobin Soil Degradation Data (DT₅₀)

The table below summarizes the quantitative data on orysastrobin's dissipation time in soil. DT₅₀ represents the time required for 50% of the substance to dissipate.

| DT₅₀ Value (Days) | Experimental Context | Soil Type / Conditions | Source |

|---|---|---|---|

| 55 days | Field studies (manufacturer's data) | Not specified | University of Hertfordshire PPDB [1] |

| 55 days | Field studies (moderately persistent) | Not specified | University of Hertfordshire PPDB [1] |

| 10.4 days | Lysimeter experiment, nursery-box application | Paddy water, Alluvial and Volcanic ash soils | PMC [2] |

Overview of Experimental Methodologies

The available data from the search results stem from two main types of studies, which are summarized in the diagram below.

Important Considerations and Data Gaps

When interpreting this data, please consider the following points:

- Different Environmental Compartments: The shorter DT₅₀ of 10.4 days was measured in paddy water [2], while the 55-day value refers to dissipation in soil [1]. These values describe the compound's behavior in different, though connected, environmental compartments within an agricultural system.

- Spatial Variability: Research on other strobilurin fungicides indicates that degradation rates can exhibit significant spatial variation across a single field due to differences in soil microbial communities and chemical properties [3]. This variability is an important factor in environmental assessment.

- Microbial Degradation: Studies on azoxystrobin suggest that certain soil bacteria (e.g., from genera Rhodanobacter and Cupriavidus) can degrade strobilurin fungicides [4]. While not directly shown for this compound, this implies that the native soil microbiome is a key driver of its dissipation.

How to Proceed

The search results provide specific data points but not the comprehensive whitepaper you requested. To acquire more in-depth information:

- Consult Original Manufacturers: Companies like BASF or Bayer CropScience, which develop this compound products, are the most likely sources of detailed, unpublished regulatory studies and technical whitepapers.

- Search Scientific Databases: A focused search on platforms like Scopus, Web of Science, or Google Scholar using the term "this compound environmental fate" may yield more primary research articles beyond the limited set found here.

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Performance evaluation of lysimeter experiments for ... [pmc.ncbi.nlm.nih.gov]

- 3. Spatial variation in the degradation rate of the pesticides ... [sciencedirect.com]

- 4. Isolation and characterisation of azoxystrobin degrading ... [sciencedirect.com]

HPLC-UV analysis of orysastrobin in rice

Analytical Workflow Overview

The complete analytical procedure involves several key stages, from sample preparation to instrumental analysis, as illustrated below.

Detailed Experimental Protocol

Here is the step-by-step methodology for determining orysastrobin residues in hulled rice.

Materials and Reagents

- Analytical Standard: this compound (PESTANAL) [1].

- Solvents: Acetone, dichloromethane (DCM), n-hexane, acetonitrile (ACN). All solvents should be of HPLC grade.

- Water: Deionized water, preferably with a resistivity of 18.2 MΩ·cm.

- Saline Water: A solution of sodium chloride in water.

- Solid Phase Extraction: Florisil column.

- Equipment: Analytical balance, centrifuge, vortex mixer, volumetric flasks, micropipettes, and nitrogen evaporator.

Sample Preparation and Extraction

- Extraction: Weigh a representative homogenized hulled rice sample (e.g., 10.0 g) into a suitable container. Add acetone and homogenize to extract the analytes [2].

- Initial Partitioning: Dilute the extract with saline water. Perform liquid-liquid extraction using a mixture of dichloromethane and n-hexane to recover this compound and its isomers from the aqueous phase [2].

- Defatting and Further Clean-up: Subject the organic layer to a second liquid-liquid partition between n-hexane and acetonitrile. This step effectively removes non-polar co-extractives like lipids [2].

- Final Purification: Pass the acetonitrile fraction through a Florisil solid-phase extraction column to remove additional interfering matrix components before instrumental analysis [2].

HPLC-UV Instrumental Conditions

While the cited method provides recovery data, specific chromatographic conditions (column, mobile phase, flow rate) for HPLC-UV are not detailed [2]. The following conditions are suggested as a starting point and must be optimized for your specific instrument and column.

- Column: Octadecylsilyl (C18) column, e.g., 250 mm x 4.6 mm, 5 µm [2].

- Detection: Ultraviolet (UV) detector. The exact wavelength for this compound should be verified from its UV spectrum.

- Mobile Phase: A mixture of acetonitrile and water (with possible modifiers like formic acid or ammonium acetate) is typical. A gradient or isocratic method can be developed.

- Column Temperature: 30-40°C.

- Injection Volume: 1-20 µL, depending on detector sensitivity and column capacity.

Method Validation Data

The following table summarizes the key validation parameters reported for this method in the analysis of hulled rice [2].

| Validation Parameter | Performance Data |

|---|---|

| Analytes | This compound and its two isomers (F001, F033) |

| Recovery Range | 80.6% to 114.8% |

| Precision (RSD) | All < 20% |

| Quantification Limits (LOQ) | 0.002 - 0.02 mg/kg |

Researcher's Guide: Critical Points & Optimization

- Standard Solution: Use a high-purity analytical standard like PESTANAL for accurate calibration [1].

- Clean-up is Crucial: Rice is a complex matrix. The multi-step clean-up (liquid-liquid partition + Florisil SPE) is essential to minimize matrix effects and protect the HPLC column [2].

- Wavelength Selection: If the original publication's wavelength is unavailable, construct a UV spectrum for this compound by scanning the standard solution with a UV/Vis detector or a spectrophotometer to select the optimal detection wavelength.

- Emerging Techniques: For complex samples or lower detection limits, note that LC-MS/MS is also a valid and highly sensitive technique for this compound analysis [2] [1]. Furthermore, modern sample preparation techniques like Magnetic Solid-Phase Extraction (MSPE) using novel adsorbents (e.g., biochar from agricultural waste) are being researched for pesticides and could be explored for future method development to simplify the clean-up process [3].

Concluding Summary

This protocol provides a robust and validated framework for determining this compound residues in rice using HPLC-UV. The method demonstrates acceptable accuracy, precision, and sensitivity for regulatory and food safety applications.

References

Analytical Protocol for Orysastrobin in Rice

The following protocol is adapted from a published method for determining orysastrobin and its two main isomers (metabolite F001 and impurity F033) in hulled rice [1].

Sample Preparation and Extraction

- Extraction: Weigh 20 g of a homogenized hulled rice sample into a flask. Add 80 mL of acetone and shake for 30 minutes [1].

- Liquid-Liquid Partitioning:

- Transfer the extract to a separatory funnel containing 40 mL of a saturated sodium chloride solution [1].

- Add 50 mL of a dichloromethane/n-hexane mixture (1:1, v/v) and shake thoroughly [1].

- Collect the organic layer and repeat the extraction twice more with 50 mL of the dichloromethane/n-hexane mixture [1].

- Combine all organic layers and concentrate to near dryness using a rotary evaporator [1].

Cleanup

- Solvent Partitioning: Dissolve the residue in 30 mL of n-hexane. Perform partitioning three times with 30 mL of acetonitrile each time. Combine the acetonitrile layers and concentrate to near dryness [1].

- Florisil Column Chromatography:

- Pack a chromatographic column with 5 g of Florisil topped with about 1 cm of anhydrous sodium sulfate [1].

- Pre-wash the column with 20 mL of a dichloromethane/n-hexane mixture (1:1, v/v) [1].

- Transfer the sample residue onto the column and elute the target analytes with 50 mL of the same dichloromethane/n-hexane mixture [1].

- Collect the entire eluate and concentrate it to complete dryness. Redissolve the residue in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis [1].

Instrumental Analysis (LC-MS/MS)

- Column: Octadecylsilyl (C18) column [1].

- Detection: Utilize tandem mass spectrometry with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [1].

- Quantification: Employ solvent-based standard solutions for calibration [1].

This method has demonstrated good performance, with net recovery rates ranging from 80.6% to 114.8% and relative standard deviations (precision) all below 20% [1].

Method Validation Essentials

For any LC-MS/MS method to be considered reliable, it must undergo a thorough validation process. The following table outlines the key parameters and their typical acceptance criteria, which are harmonized from current guidelines and industry practices [2] [3].

| Validation Parameter | Description | Recommended Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value [3]. | Within ±25% at the LLOQ; within ±20% at other levels [4]. |

| Precision | Degree of agreement between repeated measurements of the same sample [3]. | RSD ≤20% at the LLOQ; RSD ≤15% at other levels [4]. |

| Calibration Curve | Relationship between instrument response and analyte concentration [3]. | Standards within ±20% of nominal value (except LLOQ) [4]. |

| Lower Limit of Quantification (LLOQ) | Lowest concentration that can be reliably measured [3]. | Signal-to-noise (S/N) ≥20:1; accuracy and precision within ±25% [3] [4]. |

| Recovery | Efficiency of the sample preparation/extraction process [3]. | Should be consistent and reproducible [4]. Commonly 70-120% [5]. |

| Matrix Effect | Interference from the sample matrix on ionization [3]. | IS-normalized matrix factor CV ≤20% across 6-10 matrix lots [4]. |

| Specificity | Ability to measure the analyte accurately in the presence of other components [3]. | No significant interference (>20% of LLOQ) in 6-10 individual matrix lots [4]. |

| Stability | Analyte integrity under various storage and processing conditions [3]. | Within ±20% of nominal concentration [4]. |

Alternative Protocol: QuEChERS for Multi-Residue Analysis

For laboratories analyzing pesticides in high-water-content matrices like tomatoes, a modified QuEChERS method offers a faster and simpler alternative. The following workflow diagrams the process for multi-residue determination of hundreds of pesticides, a approach that can be adapted for this compound [5] [6].

Detailed Steps for QuEChERS

- Extraction: Weigh 10 g of homogenized sample into a 50 mL tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute [5] [6].

- Partitioning: Immediately add a pre-mixed salt packet (typically containing 4 g of MgSO₄, 1 g of NaCl, and other buffering salts) [5]. Shake vigorously for another minute to prevent agglomeration and then centrifuge.

- Cleanup: For complex matrices, an optional cleanup step using dispersive Solid-Phase Extraction (d-SPE) sorbents (e.g., PSA, C18) can be incorporated. Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing sorbents, shake, and centrifuge [6].

- LC-MS/MS Analysis:

- Instrument: Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) [6].

- Ionization: Electrospray ionization (ESI) in positive/negative switching mode [5].

- Acquisition: Scheduled Multiple Reaction Monitoring (MRM) for monitoring hundreds of pesticides, including this compound, in a single short run (~15 minutes) [5] [6].

Key Considerations for Researchers

- Internal Standards: For the most accurate quantification, especially to correct for matrix effects and variability in sample preparation, use a stable isotope-labeled (SIL) internal standard of this compound if commercially available [4].

- Dynamic Validation: LC-MS/MS methods are "volatile" and performance can vary day-to-day. Implement a series validation plan with a checklist for each analytical batch to monitor calibration, quality controls, and system suitability, ensuring ongoing data integrity [2].

References

- 1. Simultaneous determination of this compound and its isomers ... [pubmed.ncbi.nlm.nih.gov]

- 2. A suggested standard for validation of LC-MS/MS based ... [pmc.ncbi.nlm.nih.gov]

- 3. 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian [resolian.com]

- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Quantitative Tandem Mass Spectrometry and Scaled ... [pmc.ncbi.nlm.nih.gov]

- 6. Multi-residue method validation of a LC-MS ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: QuEChERS Method for Orysastrobin Extraction

Introduction to QuEChERS for Orysastrobin Analysis

The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) has revolutionized multi-residue pesticide analysis in various matrices since its introduction. Originally developed for high-water content commodities, this approach has been successfully adapted for a wide range of sample types including complex matrices with high fat or sugar content. The analysis of This compound, a broad-spectrum strobilurin fungicide used extensively in agriculture, presents particular challenges due to its physicochemical properties and the complex matrices from which it must be extracted. These application notes provide a detailed protocol for the extraction and analysis of this compound using a modified QuEChERS approach, incorporating the latest methodological advances and optimization strategies.

The versatility of QuEChERS lies in its adaptability to different sample types and analyte chemistries. Compared to traditional liquid-liquid or solid-phase extraction methods, QuEChERS preparation is faster, simpler, and more cost-effective while maintaining high analytical performance. As research into pesticide residues advances, QuEChERS has demonstrated exceptional recovery rates for various pesticide classes, with studies showing recoveries of 70-120% with relative standard deviations below 5% for a wide range of compounds [1]. These characteristics make it particularly suitable for routine analysis of this compound in monitoring programs and regulatory compliance testing.

Chemical Properties and Analytical Challenges

Key Properties of this compound

This compound belongs to the β-methoxyacrylate class of fungicides, which act by inhibiting mitochondrial respiration in fungi. Understanding its chemical characteristics is essential for developing an effective extraction protocol. While specific physicochemical data for this compound is limited in the search results, strobilurin fungicides generally share common properties that influence their extraction behavior:

- Moderate lipophilicity with log P values typically ranging from 3.0 to 4.0, favoring partitioning into organic solvents

- Thermal stability sufficient for gas chromatographic analysis

- Polar functional groups that may require derivatization for certain detection methods

- Medium to low volatility, making them suitable for LC-MS/MS or GC-MS/MS analysis

These properties guide the selection of extraction solvents, clean-up sorbents, and analytical instrumentation for accurate this compound quantification.

Matrix Considerations

The extraction efficiency of this compound is significantly influenced by the sample matrix composition. Different matrices present unique challenges that must be addressed through method optimization:

- High-water content matrices (e.g., fruits, vegetables): Generally straightforward with standard QuEChERS protocols

- High-fat matrices (e.g., avocado, edible insects): Require additional clean-up to remove co-extracted lipids [2] [3]

- High-sugar matrices (e.g., honey, fruits): May need additional water content adjustment for efficient extraction [4]

- Dry matrices (e.g., grains, flour): Require water addition to achieve proper partitioning [3] [5]

Recent studies on edible insects, which represent high-fat matrices, demonstrated that optimizing the solvent-to-sample ratio significantly improved the extraction of lipophilic pesticides, with the number of detectable pesticides increasing markedly with higher acetonitrile volumes [2]. Similar principles apply to this compound extraction from various challenging matrices.

Materials and Reagents

Equipment and Instrumentation

- Analytical balance with 0.1 mg sensitivity

- Homogenizer (blender or food processor)

- Vortex mixer

- Centrifuge capable of achieving at least 4000 × g

- Volumetric pipettes and dispensers (100 μL to 10 mL range)

- Analytical instruments: LC-MS/MS or GC-MS/MS system

- Chromatography columns: C18 column for LC-MS/MS or equivalent GC column

Chemicals and Reagents

- HPLC-grade acetonitrile

- HPLC-grade water

- QuEChERS extraction salts: Multiple standardized formulations are available:

- dSPE clean-up sorbents:

- PSA (Primary Secondary Amine): Removes sugars, fatty acids, and other polar interferences

- C18: Removes non-polar interferences like lipids and sterols

- GCB (Graphitized Carbon Black): Removes pigments and planar molecules

- MgSO₄: Removes residual water

- Internal standards: Ideally (^{13}\text{C})-labeled or deuterated this compound; alternatively, use structurally similar compounds

- This compound reference standard of known purity (>95%)

Table 1: Recommended QuEChERS Kits and Their Applications for this compound Extraction

| Product Type | Standard Method | Composition | Best For | Source |

|---|---|---|---|---|

| Extraction Kits | EN 15662:2008 | MgSO₄ + NaCl + citrate buffer | General use, wide pH range | [1] |

| Extraction Kits | AOAC 2007.01 | MgSO₄ + NaOAc | Acid-sensitive matrices | [1] |

| dSPE Tubes | EN 15662:2008 | MgSO₄ + PSA | High-sugar matrices | [1] |

| dSPE Tubes | AOAC 2007.01 | MgSO₄ + PSA + C18 | High-fat matrices | [1] |

Extraction Procedure

Sample Preparation and Homogenization

Proper sample preparation is critical for obtaining representative results and ensuring method accuracy. The homogenization process must achieve a consistent particle size to facilitate efficient extraction.

- Sample Commutation: For solid samples, reduce particle size using a food processor or blender until a homogeneous consistency is achieved

- Sample Weighting: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube

- Water Addition: For low-moisture samples (<80% water content), add 10 mL of HPLC-grade water and vortex for 30 seconds to hydrate the matrix [3]

- Internal Standard Addition: Add appropriate internal standard solution (recommended concentration: 100 μg/L) to correct for recovery variations and matrix effects

Recent studies emphasize the importance of proper hydration for dry samples, as water is critical for making analytes accessible to the water-miscible extraction solvent. Research has shown that maintaining a 1:1 ratio between water and acetonitrile significantly improves extraction efficiency [3].

Extraction Process

The extraction process is designed to efficiently transfer this compound from the sample matrix into the organic solvent while minimizing co-extraction of interfering compounds.

- Solvent Addition: Add 10 mL of acetonitrile to the prepared sample

- Shaking: Vigorously shake by hand or vortex for 1 minute to ensure complete solvent contact

- Salt Addition: Add the selected QuEChERS extraction salt mixture (see Table 1)

- Immediate Sealing and Shaking: Quickly seal the tube and shake vigorously for 1 minute to prevent salt clumping and ensure proper phase separation

- Centrifugation: Centrifuge at ≥4000 × g for 5 minutes to achieve complete phase separation

During optimization studies for pesticide extraction from edible insects, researchers found that increasing the volume of acetonitrile significantly enhanced the extraction efficiency of lipophilic pesticides. For challenging matrices, a 3:1 solvent-to-sample ratio (15 mL ACN to 5 g sample) provided superior recovery compared to standard ratios [2]. Similar optimization may be beneficial for this compound extraction from high-fat matrices.

Table 2: Optimization of Extraction Parameters for Different Matrix Types

| Matrix Type | Sample Weight (g) | Added Water (mL) | ACN Volume (mL) | Extraction Salts | Key Considerations |

|---|---|---|---|---|---|

| High-water (fruits, vegetables) | 10.0 | 0 | 10 | All types suitable | Standard protocol typically sufficient |

| High-fat (avocado, insects) | 5.0-10.0 | 3-10 | 10-15 | EN or AOAC buffered | Increased ACN volume improves recovery [2] |

| High-sugar (honey, fruits) | 5.0-10.0 | 5-10 | 10 | AOAC preferred | Additional water prevents gel formation |

| Dry (grains, flour) | 5.0 | 10 | 10 | EN or AOAC buffered | Maximum hydration critical [3] |

dSPE Clean-up Optimization

The clean-up step is essential for removing co-extracted interferents that can affect chromatographic performance and detector sensitivity. Selection of appropriate dSPE sorbents depends on the specific matrix composition.

- Supernatant Transfer: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing the selected clean-up sorbents

- Clean-up Process: Vortex the dSPE tube for 30-60 seconds to ensure complete contact between the extract and sorbents

- Final Centrifugation: Centrifuge at ≥4000 × g for 5 minutes to sediment the sorbents and removed interferents

- Sample Preparation for Analysis: Transfer the purified extract to an autosampler vial for instrumental analysis

For LC-MS/MS analysis, the extract may be diluted with mobile phase to reduce matrix effects. For GC-MS analysis, the extract can be analyzed directly or after solvent exchange to improve chromatographic performance [1].

Sorbent Selection Guide

The choice of dSPE sorbents should be guided by the matrix composition and the specific analytical challenges:

- PSA (Primary Secondary Amine): Effective for removing sugars, fatty acids, and organic acids; recommended for most fruit and vegetable matrices [1]

- C18: Ideal for removing non-polar interferents such as lipids, sterols, and triglycerides; essential for high-fat matrices [3]

- GCB (Graphitized Carbon Black): Excellent for removing pigments (chlorophyll, carotenoids) but may planar pesticides; use with caution [1]

- Z-Sep: Specifically designed for removing phospholipids from complex matrices; alternative to C18 for high-fat samples [1]

Research on edible insects with high fat content demonstrated that using dSPE products containing C18 sorbents was more effective at removing lipid interferences than basic PSA formulations [2] [3]. Similar considerations apply to this compound extraction from high-fat matrices.

The following workflow diagram illustrates the complete QuEChERS procedure for this compound extraction:

QuEChERS Workflow for this compound Extraction

Analysis and Method Validation

Instrumental Analysis

The selection of analytical instrumentation depends on available equipment, required sensitivity, and the complexity of the matrix.

LC-MS/MS (Recommended):

- Column: C18 column (e.g., 100 × 2.1 mm, 1.7-1.8 μm)

- Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid

- Gradient: 5-95% B over 10-15 minutes

- Ionization: ESI positive or negative mode depending on this compound ionization behavior

- Detection: MRM mode with two transitions for confirmation

GC-MS/MS:

- Column: 5% phenyl methyl polysiloxane (30 m × 0.25 mm × 0.25 μm)

- Injection: Pulsed splitless mode at 250°C

- Carrier Gas: Helium at constant flow (1.0 mL/min)

- Temperature Program: 60°C (1 min hold) to 300°C at 20°C/min (5 min hold)

- Detection: MRM mode with two transitions

Recent studies have demonstrated that LC-MS/MS provides superior sensitivity and selectivity for strobilurin fungicides compared to GC methods, particularly for thermally labile compounds [6].

Method Validation Parameters

Comprehensive method validation is essential to demonstrate the reliability, accuracy, and precision of the analytical method for this compound quantification.

- Linearity: Prepare matrix-matched calibration standards in the range of 1-500 μg/kg with correlation coefficient (R²) ≥ 0.995

- Accuracy: Evaluate through recovery studies at three fortification levels (10, 100, and 500 μg/kg) with acceptable recovery ranges of 70-120% [2]

- Precision: Determine repeatability (intra-day) and reproducibility (inter-day) with RSD values < 15% for low concentrations and < 10% for higher concentrations

- Limit of Detection (LOD) and Quantification (LOQ): Establish based on signal-to-noise ratios of 3:1 and 10:1, respectively. For similar pesticides, LODs of 1-10 μg/kg and LOQs of 10-15 μg/kg have been reported [2]

- Matrix Effects: Evaluate by comparing the slope of the matrix-matched calibration curve with the solvent standard curve. Matrix effects ranging from -33.01% to 24.04% have been reported for pesticide analysis in edible insects [2]

Table 3: Method Validation Criteria Based on SANTE Guidelines

| Validation Parameter | Acceptance Criteria | Typical Performance for QuEChERS | Reference |

|---|---|---|---|

| Linearity (R²) | ≥ 0.995 | 0.9940 - 0.9999 | [2] |

| Recovery (%) | 70 - 120 | 64.54 - 122.12 (97.87% within range) | [2] |

| Repeatability (RSD%) | ≤ 15 | 1.86 - 6.02 | [2] |

| LOD (μg/kg) | - | 1 - 10 | [2] |

| LOQ (μg/kg) | - | 10 - 15 | [2] |

| Matrix Effects (%) | Minimal | -33.01 - 24.04 | [2] |

Troubleshooting and Optimization

Common Issues and Solutions

Low Recovery:

- Cause: Inefficient extraction or degradation of this compound

- Solution: Increase acetonitrile volume, verify solvent-to-sample ratio, check extraction salt buffering capacity

Matrix Effects:

- Cause: Co-extracted compounds affecting ionization efficiency

- Solution: Optimize dSPE clean-up, use matrix-matched calibration, employ isotope-labeled internal standard

Poor Chromatography:

- Cause: Incomplete clean-up or instrument issues

- Solution: Enhance dSPE clean-up, adjust LC gradient, maintain instrumentation

Recent studies have demonstrated that freeze-drying as a sample preparation technique can enhance analytical precision and maintain the integrity of pesticide residues in complex matrices by eliminating water content without applying heat, thus reducing the likelihood of thermal degradation [2]. This approach may be beneficial for this compound analysis in challenging matrices.

Regulatory Considerations

When implementing this method for regulatory testing, consider the following:

- Maximum Residue Limits (MRLs): Verify current MRLs for this compound in target commodities

- Quality Control: Include procedural blanks, fortified samples, and reference materials in each batch

- Quality Assurance: Participate in proficiency testing programs to maintain analytical competence

Conclusion

The QuEChERS method provides a robust, efficient, and reliable approach for the extraction and analysis of this compound in various agricultural matrices. By following this optimized protocol, laboratories can achieve high-quality results that comply with international regulatory standards. The adaptability of the QuEChERS approach allows for method customization based on specific matrix characteristics and analytical requirements.

Future developments in QuEChERS methodology for strobilurin fungicides like this compound may include enhanced sorbents for improved clean-up efficiency, automated systems for higher throughput, and expanded multi-residue applications covering a broader range of pesticides and metabolites.

References

- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 2. Optimization and Validation of a QuEChERS-Based ... [mdpi.com]

- 3. How to Use QuEChERS for Diverse Sample Types [restek.com]

- 4. Validation of a Modified QuEChERS Method for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of the QuEChERS-Based Analytical Method ... [pmc.ncbi.nlm.nih.gov]

- 6. 植物激素检测方法对比:HPLC、ELISA 和LC-MS/MS 如何选择? [qdfeiyoute.com]

Orysastrobin Analytical Standard: Purity & Properties

Orysastrobin is a strobilurin-class fungicide, and its analytical standard is used for precise quantification in research and regulatory testing [1].

Table 1: Specifications for this compound Analytical Standards

| Specification | Sigma-Aldrich (PESTANAL) | Fujifilm Wako Pure Chemical Corporation |

|---|---|---|

| Product Code/Number | 32428 | 159-02681 |

| Purity | Not explicitly stated (Analytical Standard grade) | ≥ 95.0% (by Capillary GC); ≥ 95.0% (by qNMR) [2] |

| Assay | - | 95.0+% [2] |

| Molecular Formula | C₁₈H₂₅N₅O₅ [1] | C₁₈H₂₅N₅O₅ [2] |

| Molecular Weight | 391.42 g/mol [1] | 391.42 g/mol [2] |

| Form | Neat [1] | White - pale yellowish red, crystalline powder - powder or mass [2] |

| Storage | Limited shelf life; see expiry date on label [1] | Keep at 2-10°C [2] |

Notes on Purity and Selection:

- The term "analytical standard" denotes that the material is of a quality suitable for use in chemical analysis, including instrument calibration and method validation [1].

- For the highest quantitative accuracy, the Fujifilm Wako standard, with its explicitly defined and dual-verified high purity (95.0+%), is the preferred choice [2].

- Always consult the product's Certificate of Analysis (COA) for batch-specific purity and value assignment data [1].

Detailed Analytical Application Notes & Protocols

The following protocols are compiled from established methodologies in scientific literature and supplier recommendations.

Protocol 1: Determination of this compound in Rice Samples using HPLC-UV and LC-ESI-MS/MS

This protocol is adapted from the application note provided by Sigma-Aldrich [1].

1. Scope This method describes the determination of this compound residues in rice samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and confirmatory analysis by Liquid Chromatography coupled to Tandem Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS).

2. Principle The sample is extracted with an organic solvent. The extract is cleaned up and concentrated before analysis. This compound is separated chromatographically and detected by UV absorbance. For higher sensitivity and confirmation, mass spectrometry with Selected Reaction Monitoring (SRM) is used.

3. Reagents and Materials

- This compound Standard: PESTANAL or equivalent [1].

- Solvents: Acetonitrile, Methanol (HPLC grade).

- Water: Deionized water (HPLC grade).

- QuEChERS Kits: Kits containing MgSO₄ and salts for extraction and a dispersive SPE (d-SPE) sorbent for clean-up [1].

- Syringe Filters: 0.22 μm or 0.45 μm, Nylon or PTFE.

4. Equipment

- HPLC system with UV/VIS detector or DAD.

- LC-MS/MS system with electrospray ionization (ESI) source.

- Analytical Balance.

- Centrifuge.

- Vortex Mixer.

5. Procedure

- Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Dilute to appropriate calibration levels.

- Sample Preparation (QuEChERS):

- Homogenize a representative rice sample.

- Weigh 10 g of sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile and shake vigorously.

- Add the contents of the QuEChERS extraction salt packet and shake immediately.

- Centrifuge the mixture.

- Transfer an aliquot of the extract to a d-SPE tube for clean-up.

- Shake and centrifuge the d-SPE tube.

- Filter the supernatant through a syringe filter before analysis [1].

- HPLC-UV Analysis:

- Column: C18 reversed-phase column.

- Mobile Phase: Gradient of water and acetonitrile.

- Flow Rate: 1.0 mL/min.

- Detection: UV at an appropriate wavelength.

- LC-MS/MS Confirmation:

6. Identification and Quantification Identify this compound by comparing its retention time to the analytical standard. Quantify using a calibration curve constructed from the standard solutions.

The experimental workflow for this protocol is visualized below.

Protocol 2: Determination in Hot Pepper using a Modified QuEChERS Method and LC-MS/MS

This method is specifically optimized for a complex matrix like hot pepper (Capsicum annuum L.) [1].

1. Scope This method determines this compound in hot pepper, which presents a challenging matrix due to its color and compound complexity.

2. Key Modifications from Protocol 1

- Sample Size: A smaller sample size (e.g., 5 g) may be used.

- Extraction Solvent: Acetonitrile remains common, but acidified or other solvent mixtures can be tested for efficiency.

- Clean-up: The d-SPE step is crucial. Using primary secondary amine (PSA) sorbent is highly effective in removing fatty acids and other organic acids from the pepper matrix. Graphitic carbon black (GCB) can be added to remove pigments, but use with caution as it can also adsorb planar analytes.

- Matrix Effects: Due to the complex matrix, the use of matrix-matched calibration standards is strongly recommended to compensate for signal suppression or enhancement in the MS/MS detector.

The workflow for analyzing a complex matrix like hot pepper is more involved, as shown below.

Table 2: Cross-Reactivity Data of Strobilurin Fungicides [3]

| Strobilurin Fungicide | Cross-Reactivity in Anti-Azoxystrobin Immunoassay |

|---|---|

| Azoxystrobin | 100% (Reference) |

| Dimoxystrobin | 0.7% |

| Fluoxastrobin | 1.0% |

| Kresoxim-methyl | 0.6% |

| Metominostrobin | 1.7% |

| This compound | 1.6% |

| Picoxystrobin | 1.8% |

| Pyraclostrobin | 0.5% |

| Trifloxystrobin | 0.4% |

Note: This data is relevant if using an immunoassay for initial screening. The low cross-reactivity for this compound indicates that such an assay is not suitable for its direct detection but confirms the specificity of chromatographic methods [3].

Conclusion

These application notes provide a foundation for the accurate analysis of this compound. The protocols can be adapted and validated for specific laboratory requirements and sample matrices. The purity of the analytical standard is paramount for all quantitative results, and sourcing a standard with a certified CoA, such as the one from Fujifilm Wako, is critical for high-quality research.

References

Orysastrobin Application Note for Transplanting Injury in Rice

1. Core Finding and Proposed Mechanism A 2017 study demonstrated that orysastrobin can improve tolerance to root-cutting injury (a simulation of transplanting shock) and chilling stress in rice seedlings [1]. The proposed mechanism involves a dual action:

- Induction of Water-Retaining Activity: The treatment decreases the transpiration rate, thereby reducing water loss from injured or stressed seedlings [1].

- Enhancement of Reactive Oxygen Species (ROS) Scavenging: The application increases the activities of key antioxidant enzymes, specifically ascorbate peroxidase (APX) and glutathione reductase (GR), which prevents the damaging overproduction of hydrogen peroxide (H₂O₂) [1].

- ABA-Dependent Pathway: Crucially, this stress alleviation was eliminated by the application of naproxen, a putative abscisic acid (ABA) biosynthesis inhibitor. This indicates that the action of this compound is likely mediated through the ABA signaling pathway [1].

2. Experimental Protocol for Transplanting Injury Assay The protocol below is reconstructed and expanded based on the methodologies cited in the research [1].

| Protocol Step | Detailed Description & Parameters |

|---|---|

| 1. Plant Material & Growth | Use pre-germinated seeds of a standard rice cultivar. Grow seedlings in a controlled environment for 14 days prior to treatment [1]. |

| 2. Treatment Application | Prepare this compound as a soil drench or seedling dip. The specific effective concentration from the study was not published in the abstract; preliminary range-finding trials are recommended. Include control groups treated with water. |

| 3. Injury Induction | Root-Cutting Injury: Carefully remove seedlings from growth medium and subject them to a standardized root-trimming protocol to simulate transplanting shock [1]. |

| 4. Chilling Stress (Optional) | For experiments including chilling stress, expose treated and injured seedlings to low temperatures (e.g., 4-10°C) for a predetermined duration [1]. |

| 5. Recovery & Data Collection | Re-plant seedlings and monitor during recovery. Assess the following parameters at 7 and 14 days after treatment [1]:

- Growth Promotion: Shoot height and root length.

- Physiological Response: Transpiration rate.

- Biochemical Markers: Enzyme assays for APX and GR activity; measurement of H₂O₂ levels. |

3. Quantitative Data Summary The following table summarizes the key positive outcomes observed in the study [1].

| Measured Parameter | Effect of this compound Treatment |

|---|---|

| Root Length | Increased growth after root-cutting injury and chilling stress [1]. |

| Shoot Height | Increased growth after root-cutting injury and chilling stress [1]. |

| Water Loss | Decreased post-injury or chilling stress [1]. |

| H₂O₂ Accumulation | Decreased overproduction [1]. |

| Transpiration Rate | Decreased [1]. |

| APX & GR Activity | Increased [1]. |

Proposed Follow-Up Experiments

To build a complete application dossier, the following experimental avenues are suggested:

- Dose-Response Optimization: Establish the most effective and economical concentration of this compound for this specific use case.

- Temporal Application Timing: Determine the critical window for application—whether treatment is most effective pre-transplanting, at transplanting, or post-transplanting.

- Field Validation Trials: Confirm greenhouse findings under real-world field conditions, with final yield as a key metric.

- Molecular Analysis: Use transcriptomic and proteomic approaches to further characterize the ABA-mediated signaling pathway and identify other potential gene targets.

Mechanism of Action Workflow

The diagram below synthesizes the proposed mechanism by which this compound mitigates transplanting injury, as revealed by the study [1].

Key Research Gaps and Future Directions

While the foundational evidence is promising, advancing this research requires addressing several gaps:

- Precise Formulation and Application Methods are needed to maximize efficacy and ensure practical adoption.

- A comprehensive Environmental Impact Assessment, similar to those conducted for other rice fungicides [2], is essential.

- Integration with Other Stress Management Practices should be explored to develop robust, system-level solutions for rice cultivation.

References

Comprehensive Application Notes and Protocols: Orysastrobin-Induced Systemic Resistance in Plants

Then, I will now begin writing the main body of the document.

Introduction and Mechanism of Action

Orysastrobin, a strobilurin-type fungicide, demonstrates remarkable capacity for inducing broad-spectrum resistance in plants against diverse pathogens. While initially developed for its direct antifungal activity through inhibition of mitochondrial respiration in fungi, recent research has revealed that this compound activates potent defense mechanisms in plants that provide protection against fungal, bacterial, and viral pathogens [1] [2]. This systemic resistance represents a valuable asset in integrated pest management programs, potentially reducing overall pesticide usage while enhancing crop productivity and quality.

The induction of systemic resistance by this compound operates through a sophisticated mechanism that primes the plant's immune system for enhanced response to subsequent pathogen challenges. When applied to plants, this compound triggers a signaling cascade involving key plant hormones including jasmonic acid (JA), ethylene (ET), and in some cases salicylic acid (SA) [2] [3]. This priming effect results in faster and stronger activation of defense responses upon pathogen recognition, including enhanced production of pathogenesis-related (PR) proteins, phytoalexins, and reactive oxygen species (ROS) [4] [3]. The signaling network orchestrating this compound-induced resistance involves recognition at the cell surface, transduction through kinase cascades, and activation of transcription factors that regulate defense gene expression.

The following diagram illustrates the key signaling pathways and physiological changes involved in this compound-induced systemic resistance:

Figure 1: Signaling Pathways in this compound-Induced Systemic Resistance. This compound application triggers recognition events that activate multiple hormonal signaling pathways, leading to a primed state with enhanced capacity for defense compound production.

Application Protocols

Formulation and Handling

This compound is commercially available as water-dispersible granules (WG), suspension concentrate (SC), and emulsifiable concentrate (EC) formulations. For resistance induction applications, WG formulations at 25-50% active ingredient concentration are recommended due to their superior leaf surface distribution and rainfastness. Prepare working solutions using clean, neutral pH water (pH 6.5-7.5) to maintain compound stability. Avoid alkaline water (pH >8.0) as it accelerates hydrolysis and reduces efficacy. Addition of approved stickers/spreaders at 0.01-0.05% v/v can enhance leaf coverage and penetration, particularly for waxy leaf surfaces.

Application Methods and Timing

Optimal application timing varies with crop developmental stage and pathogen pressure. The table below summarizes recommended application parameters for different implementation strategies:

Table 1: this compound Application Parameters for Induced Resistance

| Application Method | Concentration (ai) | Application Volume | Growth Stage | Number of Applications | Interval (Days) |

|---|---|---|---|---|---|

| Seed Treatment | 0.5-1.0 g/kg seed | 5-10 mL/kg seed | Pre-planting | 1 | - |

| Soil Drench | 50-100 ppm | 100-200 mL/plant | 2-4 leaf stage | 1-2 | 14-21 |

| Foliar Spray | 50-100 ppm | 200-500 L/ha | 4-6 leaf stage | 2-3 | 14-28 |

| Trunk Injection* | 10-25 ppm | 2-5 mL/cm trunk diameter | Dormant season | 1 | Annual |

Note: *Trunk injection primarily for perennial crops; ai = active ingredient

For seed treatment, apply as a slurry formulation using commercial seed treaters, ensuring uniform coverage. Allow treated seeds to dry completely for 24 hours before planting. For soil drench applications, apply around the root zone when soil moisture is adequate but not saturated. Foliar sprays should be administered using medium-fine sprays (200-300 µm droplet size) for optimal coverage, preferably during early morning or late afternoon to minimize UV degradation and maximize leaf uptake.

Special Considerations for Different Crop Types

Cereals (wheat, rice, corn): Apply at tillering and stem elongation stages for protection against foliar and head diseases. Vegetables (tomato, cucumber, pepper): Begin applications at 2-4 true leaf stage, with follow-up applications prior to flowering and fruit set. Fruit trees (apple, grape, citrus): Time applications to coincide with bud break, petal fall, and early fruit development stages. Ornamentals: Apply during active growth periods when environmental conditions favor disease development.

Experimental Validation and Monitoring Protocols

Pathogen Challenge Assays

To verify induced resistance activation in treated plants, conduct pathogen challenge assays using appropriate model pathogens. For dicot plants, Pseudomonas syringae pv. tomato (bacterial speck) or Botrytis cinerea (gray mold) are suitable challenge pathogens. For monocots, Magnaporthe oryzae (rice blast) or Fusarium graminearum (wheat scab) provide effective bioassays.

Protocol: Detached Leaf Pathogen Challenge

- Leaf collection: Collect 3-5 fully expanded leaves from this compound-treated and control plants at 3, 7, and 14 days post-treatment.

- Surface sterilization: Immerse leaves in 70% ethanol for 30 seconds, followed by three rinses with sterile distilled water.

- Pathogen inoculation: Place leaves in Petri dishes containing 1% water agar. Apply 10 µL droplets of pathogen suspension (10⁵ CFU/mL for bacteria; 10⁴ spores/mL for fungi) to the leaf surface.

- Incubation: Maintain plates at 22-25°C with a 12-hour photoperiod.

- Disease assessment: Measure lesion diameter or count disease incidence at 3-7 days post-inoculation.

- Data analysis: Calculate disease reduction percentage compared to untreated controls using the formula: % Reduction = [(Dc - Dt)/Dc] × 100 where Dc = disease measurement in control, Dt = disease measurement in treated.

Molecular Marker Analysis

Monitor the expression of defense-related genes to confirm activation of systemic resistance pathways. The table below outlines key molecular markers for different resistance pathways:

Table 2: Molecular Markers for Monitoring Induced Resistance Pathways

| Resistance Pathway | Target Genes | Expression Timeline | Detection Method |

|---|---|---|---|

| JA/ET Signaling | PDF1.2, VSP2, HEL | 24-48 hours post-treatment | qRT-PCR |

| SA Signaling | PR-1, PR-2, PR-5 | 48-72 hours post-treatment | qRT-PCR, ELISA |

| Phenylpropanoid Pathway | PAL, CHS, LOX | 24-96 hours post-treatment | qRT-PCR, Enzyme Assay |

| ROS Metabolism | RBOHD, GST, CAT | 6-24 hours post-treatment | qRT-PCR, Enzyme Assay |

| Cell Wall Reinforcement | CALLOSE SYNTHASE, POD | 24-72 hours post-treatment | Histochemical Staining |

Protocol: RNA Extraction and qRT-PCR Analysis

- Tissue collection: Harvest 100 mg of leaf tissue from treated and control plants into liquid nitrogen.

- RNA extraction: Use commercial kits with DNase I treatment to remove genomic DNA contamination.

- cDNA synthesis: Reverse transcribe 1 µg total RNA using oligo(dT) primers and reverse transcriptase.

- qPCR reaction: Prepare reactions with 2× SYBR Green master mix, 200 nM primers, and 50 ng cDNA template.

- Amplification parameters: 95°C for 3 min; 40 cycles of 95°C for 15 sec, 60°C for 30 sec.

- Data analysis: Calculate relative expression using the 2^(-ΔΔCt) method with ACTIN or UBIQUITIN as reference genes.

Biochemical Assays for Defense Enzymes

Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

- Enzyme extraction: Homogenize 500 mg leaf tissue in 2 mL extraction buffer (50 mM borate buffer, pH 8.8, containing 5 mM β-mercaptoethanol and 1% PVPP).

- Centrifugation: Clarify extract at 12,000 × g for 20 min at 4°C.

- Reaction mixture: Combine 100 µL enzyme extract with 1.4 mL borate buffer and 0.5 mL 20 mM L-phenylalanine.

- Incubation: Hold at 40°C for 60 minutes.

- Reaction termination: Add 0.1 mL 6 N HCl to stop reaction.

- Measurement: Quantify trans-cinnamic acid production at 290 nm (ε = 10,000 M⁻¹cm⁻¹).

- Calculation: Express activity as nkat mg⁻¹ protein (1 nkat = 1 nmol trans-cinnamic acid formed per second).

Protocol: β-1,3-Glucanase Activity Assay

- Enzyme extraction: Prepare as for PAL assay using 50 mM sodium acetate buffer (pH 5.0).

- Substrate preparation: Prepare 1% laminarin in sodium acetate buffer.

- Reaction mixture: Incubate 0.5 mL enzyme extract with 0.5 mL substrate at 37°C for 60 min.

- Reaction termination: Add 1 mL dinitrosalicylic acid reagent and heat at 100°C for 10 min.

- Measurement: Read absorbance at 540 nm against glucose standard curve.

- Calculation: Express activity as µmol glucose equivalents released min⁻¹ mg⁻¹ protein.

Integration and Resistance Management

Fungicide Combinations for Enhanced Efficacy and Resistance Management

To mitigate the development of fungicide resistance and enhance the durability of this compound, implement combination strategies with fungicides having different modes of action. The following table outlines effective combination partners based on in silico and empirical studies:

Table 3: Recommended Fungicide Combinations with this compound

| Combination Partner | Fungicide Class | Target Pathogen | Mixing Ratio | Resistance Management Benefit |

|---|---|---|---|---|

| Thiram | Dithiocarbamate | Botrytis cinerea, Plasmopara viticola | 1:1 to 1:2 | Broad-spectrum activity with multi-site action |

| Cyproconazole | Demethylation inhibitor | Fusarium spp., rusts | 2:1 to 1:1 | Enhanced systemic activity with different molecular target |

| Famoxadone | QoSI fungicide | G143A-mutated cytochrome b | 1:1 | Effective against QoI-resistant strains |

| Ethaboxam | Tubulin assembly inhibitor | Oomycete pathogens | 1:1 to 2:1 | Different mode of action for resistance mitigation |

| Metalaxyl-M | Phenylamide | Phytophthora spp., Pythium spp. | 1:1 | Complementary activity against oomycetes |

Implementation Strategies for Different Cropping Systems

Annual field crops: Implement this compound in rotation with unrelated fungicide classes, applying at critical growth stages rather than on a calendar basis. Greenhouse production: Combine with biological control agents for enhanced resistance induction with reduced chemical inputs. Perennial systems: Integrate with cultural practices (pruning, sanitation) and reserve for high-disease-pressure periods to minimize selection pressure.

The following workflow diagram illustrates a recommended integrated disease management approach incorporating this compound:

Figure 2: Integrated Disease Management Workflow Incorporating this compound. This season-long strategy emphasizes appropriate application timing and resistance monitoring to maintain long-term efficacy.

Conclusion

This compound represents a dual-purpose crop protection agent that combines direct antifungal activity with the ability to prime plant immune systems for enhanced resistance against diverse pathogens. The protocols outlined in this document provide researchers and agricultural professionals with standardized methods for implementing and validating this compound-induced resistance across various cropping systems. Proper application following these guidelines can significantly enhance crop health and yield stability while reducing overall pesticide inputs.

When implementing these protocols, researchers should adapt specific parameters (concentrations, application intervals) to local conditions, crop species, and pathogen pressures. Regular resistance monitoring is essential to preserve the long-term efficacy of this valuable tool through appropriate anti-resistance strategies. The combination of this compound with other disease management approaches in an integrated framework will provide the most sustainable and effective crop protection outcomes.

References

- 1. Induced resistance against a bacterial disease by ... [search.proquest.com]

- 2. Induced resistance against a bacterial disease by ... [semanticscholar.org]

- 3. Induced Systemic Resistance for Improving Plant Immunity ... [mdpi.com]

- 4. Induced Systemic Resistance (ISR) Against Pathogens in the ... [pmc.ncbi.nlm.nih.gov]

Orysastrobin Application Notes & Protocols for Sheath Blight Control

1. Disease Overview and Significance Sheath blight (ShB), caused by the soil-borne fungus Rhizoctonia solani AG1-IA, is one of the most destructive diseases of rice worldwide [1]. It can cause significant yield losses, typically ranging from 20% to 50%, with some reports of losses up to 70% under conditions favorable for the disease [2] [3] [1]. The pathogen survives between seasons as sclerotia in soil or infected plant debris and spreads through irrigation water or direct hyphal growth [2] [1]. The widespread adoption of semi-dwarf, high-yielding varieties and the use of high doses of nitrogen fertilizer have contributed to the increased incidence and severity of this disease [2] [4].

2. The Role of Orysastrobin in Disease Management While specific application data for this compound is limited in the search results, one study refers to it as a "chemical fungicide" that can induce resistance against a bacterial disease, hinting at its potential role in plant disease management [5]. In practice, fungicides like this compound are a critical component of integrated ShB management, especially since complete genetic resistance in rice varieties is not available [4] [1]. Its use should be strategically timed and combined with cultural practices to maximize efficacy and minimize the risk of fungicide resistance development in pathogen populations [3] [1].

3. Complementary Control Strategies

The management of sheath blight requires an integrated approach. The table below summarizes key non-chemical strategies that should be used in conjunction with fungicide applications.

| Strategy | Implementation | Key Benefit(s) |

|---|---|---|

| Varietal Selection | Use varieties with moderate resistance or less susceptibility. Indica varieties often show more resistance than japonica [6]. | Reduces initial disease severity and reliance on chemicals [1]. |

| Cultural Practices | Avoid high seeding rates and excessive nitrogen fertilizer [1]. Implement crop rotation with non-host crops [1]. | Reduces canopy humidity, creating a less favorable microclimate for disease [2] [1]. Decreases soil inoculum levels [1]. |

| Biological Control | Apply formulated bacterial bioagents (e.g., Bacillus subtilis, Pseudomonas spp.) [3]. | Suppresses pathogen growth; one study showed a 55.25% reduction in lesion length and a 58.51% increase in yield [3]. Offers an environmentally friendly option. |

4. Sheath Blight Disease Cycle

The diagram below illustrates the disease cycle of Rhizoctonia solani in rice, based on information from the search results [2] [1]. Understanding this cycle is crucial for timing interventions effectively.

General Protocol for Fungicide Application

The following protocol outlines general best practices for fungicide application against sheath blight, which can be adapted for this compound once the specific manufacturer's instructions are consulted.

1. Scouting and Timing

- Regular Monitoring: Begin scouting fields from the late tillering stage onwards. Pay close attention to the lower leaf sheaths, especially near the water line [1].

- Economic Threshold: Fungicide application is most effective and economically justified when the disease level reaches the economic threshold. Application should be made between panicle differentiation and heading stages to prevent the disease from moving up to the flag leaf and panicle [1].

2. Application Specifications

- Method: Foliar spray using equipment that ensures thorough coverage of the plant canopy, particularly the lower parts where infection begins.

- Environmental Conditions: Apply during cool, calm periods of the day to minimize evaporation and drift, and to maximize leaf surface retention.

3. Resistance Management

- Mix and Rotate: To mitigate the risk of the pathogen developing resistance, rotate this compound with fungicides from different chemical groups (with different modes of action) [1]. The overuse of single-mode-of-action fungicides is a known risk factor [1].

Research Gaps and Future Directions

The search highlights a significant gap in the publicly available literature regarding specific application parameters for this compound. Future research should focus on:

- Establishing optimal application rates, precise timings, and pre-harvest intervals for this compound.

- Investigating the potential for integrating this compound with biological control agents for synergistic effects [3].

- Exploring the molecular basis of ShB resistance in rice, such as the newly identified SBRR1 gene, to develop more resistant varieties and reduce dependence on fungicides [6].

References

- 1. Rice Sheath Blight [apsnet.org]

- 2. Understanding sheath blight resistance in rice - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing bacterial bioagents to control of rice sheath blight [maxapress.com]

- 4. Progress in rice sheath blight resistance research [frontiersin.org]

- 5. Induced resistance against a bacterial disease by ... [search.proquest.com]

- 6. Natural variation in SBRR1 shows high potential for sheath ... [nature.com]

orysastrobin stability stock solution storage

Orysastrobin Storage & Stability Overview

The table below summarizes the key storage conditions and stability information for this compound from the search results.

| Aspect | Recommended Conditions |

|---|---|

| Powder Form (General) | Store at -20°C, sealed, away from moisture and light [1] [2] [3]. |

| Stock Solution (DMSO) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) [1] [2] [3]. |

| Appearance | Solid, white to off-white color [1] [2]. |

| Handling Precautions | Causes skin and serious eye irritation. May cause an allergic skin reaction. Wear protective gloves [4]. |

Frequently Asked Questions (FAQs)

What is the long-term storage protocol for this compound powder?

For long-term stability, store the solid (powder) form of this compound at -20°C in a tightly sealed container to protect it from moisture and light [1] [2] [3].

How should I prepare and store a stock solution of this compound?

Stock solutions are often prepared in DMSO [1] [2]. For extended stability:

- Store at -80°C for up to 6 months.

- Store at -20°C for up to 1 month. In all cases, the storage container should be sealed to prevent absorption of moisture from the air. It is also recommended to aliquot the solution to minimize repeated freeze-thaw cycles [1] [2] [3].

What are the critical handling precautions for this compound?

Safety data indicates that this compound is a skin and eye irritant and may cause skin sensitization [4]. When handling:

- Wear protective gloves.

- Use eye protection (safety glasses or a face shield).

- Avoid breathing dust and ensure adequate ventilation.

- Wash hands thoroughly after handling [4].

Why is it important to protect this compound from moisture?

The substance is classified as stable under recommended storage conditions, but moisture is listed as an incompatible condition to avoid [4]. Exposure to water can lead to decomposition, which may reduce the compound's efficacy and stability in your experiments.

Experimental Workflow for Storage & Handling

The diagram below outlines the key decision points for properly storing and handling this compound in a lab setting.

References

solubility issues orysastrobin DMSO methanol

Orysastrobin Solubility and Preparation

The table below summarizes the key information on this compound's solubility and standard preparation methods, primarily derived from its product specification sheet [1].

| Property / Aspect | Details |

|---|---|

| Purity | ≥98% [1] |

| Molecular Weight | 391.42 g/mol [1] |

| Appearance | Solid at room temperature [1] |

| Solubility in DMSO | Soluble. Suggested for stock solution preparation [1]. |

| Solubility in Methanol | Information not explicitly found in search results. |

| Typical Stock Solution | Dissolve in DMSO to create concentrated stock (e.g., 5-20 mM), then dilute into aqueous buffers [1]. |

Stock Solution Preparation Workflow

For research purposes, this compound is typically prepared as a concentrated stock solution in DMSO before being diluted into aqueous systems for biological assays [1]. The following diagram illustrates this general workflow and the options for in vivo formulation if water solubility is insufficient.

For in vivo studies where low water solubility is an issue, the literature suggests several formulation options [1]:

- Oral administration: Suspend the compound in 0.5% carboxymethylcellulose sodium (CMC Na) [1].

- Injection: Use a mixture of DMSO, Tween 80, and saline (e.g., 10:5:85 ratio) [1].

Frequently Asked Questions

What should I do if this compound does not dissolve completely in my aqueous buffer? This is expected behavior. This compound has low water solubility and should first be dissolved in a small volume of DMSO to create a concentrated stock solution (e.g., 10-100 mM). This stock can then be diluted into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤1% for cell-based assays) [1].

Are there any stability concerns I should be aware of when storing this compound solutions?

- Powder: Store at -20°C for long-term stability (3 years) [1].

- DMSO Stock Solutions: For best stability, store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles by aliquoting into single-use portions [1].

Troubleshooting and Further Guidance

- Confirm Solubility: If precipitation occurs after dilution, briefly vortex or sonicate the solution. For quantitative work, filtration through a solvent-compatible membrane may be necessary.

- Methanol Solubility: While explicit data for methanol was not found, general solubility principles suggest testing with a small amount of powder is the most direct method.

- Experimental Design: Always include a vehicle control (e.g., the same concentration of DMSO without the active compound) to account for any solvent effects in your experiments [2].

References

orysastrobin hydrolysis photolysis degradation

Orysastrobin Properties & Stability

The table below summarizes key physicochemical properties of this compound relevant to its stability and analysis [1].

| Property | Value / Description | Experimental Note / Implication |

|---|---|---|

| Chemical Group | Strobilurin fungicide; Methoxyiminoacetamide [1] | Mode of action: Respiration inhibitor (QoL fungicide, FRAC code 11) [1]. |

| Water Solubility | 80.6 mg/L (at 20 °C, pH 7) [1] | Moderately soluble; behavior in aqueous systems is concentration-dependent. |

| Octanol-Water Partition Coeff. (Log P) | 2.36 [1] | Suggests low mobility; may adsorb to soil and organic matter. |

| Soil DT₅₀ (Field) | 55 days [1] | Moderately persistent in the soil environment. |

| Vapour Pressure | 7.0 x 10⁻⁴ mPa [1] | Low volatility; loss via evaporation is minimal. |

| General Hydrolysis | Not generally susceptible [1] | Relatively stable to hydrolysis under standard conditions. |

| Isomerism | Exhibits geometric (E/Z) isomerism [1] | Critical for analysis: Method must separate and quantify this compound and its isomers [2]. |

A primary consideration for analysis is that this compound exhibits geometric (E/Z) isomerism due to the presence of multiple methoxyimino functional groups and conjugated double bonds. Any analytical method must be capable of separating and quantifying these isomers [2] [1].

Analytical Method for this compound and Its Isomers

The following method, adapted from a published procedure for rice, can serve as a starting point for analyzing this compound and its main isomers (F001, F033) in various matrices [2].

1. Extraction

- Procedure: Extract the sample (e.g., 20 g of homogenized matrix) with acetone.

- Partitioning: Dilute the extract with saline water and perform liquid-liquid extraction using a dichloromethane/n-hexane mixture to recover the analytes from the aqueous phase.

2. Cleanup

- Partitioning: Use an n-hexane/acetonitrile partition to remove non-polar co-extractives.

- Column Chromatography: Further clean the extract using Florisil column chromatography.

3. Instrumental Analysis